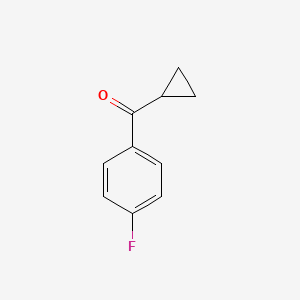

Cyclopropyl 4-fluorophenyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70847. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKHJIJXMVHRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227947 | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-31-6 | |

| Record name | Cyclopropyl(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 772-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL 4-FLUOROPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8PH7N6MPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl 4-fluorophenyl ketone (CAS 772-31-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 4-fluorophenyl ketone, with a CAS number of 772-31-6, is a significant chemical intermediate in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, established synthesis protocols, and its applications as a versatile building block in the development of novel compounds. Safety and handling information is also included to ensure its proper use in a laboratory setting. The unique structural combination of a cyclopropyl ring and a 4-fluorophenyl group imparts valuable characteristics to this molecule, making it a subject of interest for the synthesis of potentially bioactive molecules.

Physicochemical Properties

This compound is typically an amber or slightly yellow liquid under standard conditions.[1] It is not miscible with water.[2] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 772-31-6 | [3] |

| Molecular Formula | C₁₀H₉FO | [3] |

| Molecular Weight | 164.18 g/mol | [3] |

| Boiling Point | 119-120 °C at 13 mmHg | [2] |

| Density | 1.144 g/mL at 25 °C | [2] |

| Refractive Index | 1.532 at 20 °C | [2] |

| Appearance | Amber or clear, slightly yellow liquid | [1] |

| Solubility | Not miscible with water | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the cyclopropyl ring. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the cyclopropyl ring will be observed in the upfield region, generally between 0.8 and 3.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-210 ppm.[4][5] The carbons of the cyclopropyl ring will appear in the upfield region, typically between 10 and 20 ppm.[1] The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the fluorine substituent. Predicted ¹³C NMR chemical shifts are provided in Table 2.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~209.8 |

| Cyclopropyl (CH) | ~18.1 |

| Cyclopropyl (CH₂) | ~10.9 |

| Aromatic (C-ipso) | ~137.5 |

| Aromatic (other) | 115-135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. For an aromatic ketone, this peak is typically observed in the range of 1685-1705 cm⁻¹.[6][7] Other significant absorptions will include C-H stretching from the aromatic and cyclopropyl groups, and C-F stretching.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of ketones, with common fragmentation pathways including α-cleavage on either side of the carbonyl group.[8] This would lead to fragments corresponding to the loss of the cyclopropyl group or the 4-fluorophenyl group.

Synthesis

A general and effective method for the synthesis of substituted cyclopropyl ketones involves the reaction of a chalcone derivative with a sulfur ylide. This protocol can be adapted for the preparation of this compound.

General Experimental Protocol for the Synthesis of Substituted-Cyclopropyl Ketones

This procedure is based on established methods for the cyclopropanation of chalcones.[2]

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Trimethylsulfoxonium iodide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Chalcone derivative (e.g., 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon), a flame-dried flask is charged with sodium hydride (1.2 equivalents) and trimethylsulfoxonium iodide (1.2 equivalents).

-

Anhydrous DMSO is added dropwise to the flask. The mixture is stirred until the evolution of hydrogen gas ceases and the solution becomes clear, which typically takes about 15 minutes.

-

The corresponding chalcone derivative (1.0 equivalent) is then added to the reaction mixture in one portion.

-

The reaction is stirred at room temperature for approximately 2 hours.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure cyclopropyl ketone.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[9] The presence of the cyclopropyl group can confer unique conformational constraints and metabolic stability to drug candidates.[10]

Synthesis of Heterocyclic Compounds

This ketone is a key intermediate for the synthesis of various heterocyclic systems. For instance, it can react with hydrazine derivatives to form pyrazolines, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9]

Precursor for Bioactive Molecules

The cyclopropyl-phenyl moiety is structurally related to compounds that are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] Inhibition of these enzymes is a therapeutic strategy for the treatment of depression and neurodegenerative diseases. While the ketone itself has not been extensively studied for this activity, its derivatives are of interest in this area.

Role in the Synthesis of Haloperidol

This compound has been identified as an impurity in the synthesis of Haloperidol, an antipsychotic medication.[3] This highlights its relevance in the quality control and process chemistry of pharmaceutical manufacturing.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.[3]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe vapor or mist.

-

Keep container tightly closed in a dry and well-ventilated place.

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. benchchem.com [benchchem.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. benchchem.com [benchchem.com]

Physical and chemical properties of Cyclopropyl 4-fluorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 4-fluorophenyl ketone, a key organic intermediate, holds significant interest within the realms of medicinal chemistry and drug development. Its unique structural combination of a strained cyclopropyl ring, a ketone functional group, and a fluorine-substituted aromatic ring imparts distinct physical and chemical properties that are advantageous for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the cyclopropyl moiety offers a rigid scaffold that can improve potency and reduce off-target effects. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and reactivity of this compound, with a focus on its applications in pharmaceutical research.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| CAS Number | 772-31-6 | [1] |

| Appearance | Clear very slight yellow liquid | |

| Boiling Point | 119-120 °C at 13 mmHg | |

| Density | 1.144 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.532 | |

| Solubility | Not miscible with water. Soluble in chloroform and methanol. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the intramolecular cyclization of a γ-haloketone. A detailed experimental protocol is provided below.

Experimental Protocol: Intramolecular Cyclization of 4-chloro-p-fluorobutyrophenone

Objective: To synthesize this compound from 4-chloro-p-fluorobutyrophenone.

Materials:

-

4-chloro-p-fluorobutyrophenone (0.10 mole, 20.0 g)

-

Potassium hydroxide (KOH) pellets (86%, 9.8 g)

-

Methanol (60 ml)

-

Methylene chloride

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of methanolic potassium hydroxide is prepared by dissolving 9.8 g of 86% KOH pellets in 60 ml of methanol.

-

To this solution, 20.0 g (0.10 mole) of 4-chloro-p-fluorobutyrophenone is added dropwise.

-

The reaction mixture is stirred at room temperature for 40 minutes.

-

After the reaction is complete, the mixture is poured into 100 ml of water.

-

The aqueous mixture is extracted three times with 30 ml portions of methylene chloride.

-

The combined methylene chloride extracts are washed three times with 40 ml of water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield the final product, this compound.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and cyclopropyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Multiplet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.2 | Multiplet | 2H | Aromatic protons meta to the carbonyl group |

| ~2.6 | Multiplet | 1H | Methine proton of the cyclopropyl ring |

| ~1.2 | Multiplet | 2H | Methylene protons of the cyclopropyl ring |

| ~1.0 | Multiplet | 2H | Methylene protons of the cyclopropyl ring |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The data presented is an approximation based on similar structures.

¹³C NMR Spectroscopy

The carbon NMR spectrum is instrumental in identifying all the unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~199 | Carbonyl carbon (C=O) |

| ~165 (d, J ≈ 250 Hz) | Aromatic carbon attached to fluorine (C-F) |

| ~133 | Aromatic quaternary carbon |

| ~131 (d, J ≈ 9 Hz) | Aromatic carbons ortho to the carbonyl group |

| ~115 (d, J ≈ 22 Hz) | Aromatic carbons meta to the carbonyl group |

| ~17 | Methine carbon of the cyclopropyl ring |

| ~12 | Methylene carbons of the cyclopropyl ring |

Note: The chemical shifts for the aromatic carbons are influenced by the fluorine substituent, resulting in characteristic doublet signals due to C-F coupling.[3]

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and cyclopropyl) |

| ~1680 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1230 | Strong | C-F stretching |

| ~1020 | Medium | Cyclopropyl ring breathing |

Note: The strong absorption around 1680 cm⁻¹ is a clear indicator of the conjugated ketone functionality.[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the strained cyclopropyl ring.

Reactions of the Ketone Group

The carbonyl group undergoes typical reactions of ketones, such as reduction to a secondary alcohol using reducing agents like sodium borohydride, or conversion to other functional groups via reactions with nucleophiles.

Ring-Opening Reactions

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or electrophiles. This reactivity can be harnessed to synthesize more complex structures. For instance, in the presence of a Lewis acid, the cyclopropane ring can be opened by a nucleophile.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The cyclopropyl moiety is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and overall pharmacokinetic profile.

A notable application of a structurally related compound, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is in the synthesis of Prasugrel , an antiplatelet medication used to prevent blood clots.[4][5] Although not the direct precursor, the synthesis of Prasugrel highlights the importance of the cyclopropyl ketone and fluorophenyl moieties in constructing complex, biologically active molecules. The general synthetic strategies involving these fragments are highly relevant to the potential applications of this compound.

Derivatives of cyclopropylamines, which can be synthesized from cyclopropyl ketones, are known to be potent inhibitors of monoamine oxidases (MAO).[6][7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The unique electronic and steric properties of the cyclopropyl group contribute to the mechanism-based inhibition of these enzymes.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a valuable tool for medicinal chemists. The synthetic accessibility and the potential for derivatization into a wide range of biologically active molecules underscore its significance in modern drug discovery. This technical guide provides a foundational understanding of this key molecule, intended to support researchers and scientists in their synthetic and drug development endeavors.

References

- 1. This compound | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Guide to Cyclopropyl 4-fluorophenyl ketone: ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Cyclopropyl 4-fluorophenyl ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the spectral characteristics of this compound, the methodologies for its analysis, and the logical workflows involved in spectral interpretation.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its molecular structure is crucial, and NMR spectroscopy stands as one of the most powerful techniques for the elucidation of chemical structures in solution. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, providing the necessary data and protocols for its identification and characterization. While publicly available, specific, quantitative NMR data for this compound is limited, this guide utilizes data from a closely related isomer, cyclopropyl(3-fluorophenyl)methanone, to provide a representative and detailed spectral analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The following table summarizes the key ¹H NMR spectral data for a close structural isomer, providing a strong reference for the expected signals of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.81 | dd | 7.7, 1.4 | 1H | Ar-H |

| 7.68 | ddd | 9.5, 2.7, 1.6 | 1H | Ar-H |

| 7.45 | m | 1H | Ar-H | |

| 7.29 - 7.23 | m | 1H | Ar-H | |

| 2.62 | m | 1H | CH (cyclopropyl) | |

| 1.28 - 1.24 | m | 2H | CH₂ (cyclopropyl) | |

| 1.07 | m | 2H | CH₂ (cyclopropyl) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The table below details the ¹³C NMR chemical shifts and the carbon-fluorine coupling constants observed for the structural isomer, which are indicative of the values expected for this compound.

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 199.4 | C=O (ketone) | |

| 162.8 | d, JC-F = 97.5 | C-F (aromatic) |

| 140.1 | d, JC-F = 6.0 | C (aromatic) |

| 130.1 | d, JC-F = 6.0 | CH (aromatic) |

| 123.7 | d, JC-F = 3.0 | CH (aromatic) |

| 119.7 | d, JC-F = 21.0 | CH (aromatic) |

| 114.8 | d, JC-F = 21.0 | CH (aromatic) |

| 17.3 | CH (cyclopropyl) | |

| 11.9 | CH₂ (cyclopropyl) |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of cyclopropyl aryl ketones.

4.1 Sample Preparation

-

Dissolution: Approximately 10-20 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The resulting solution is transferred to a 5 mm NMR tube.

4.2 NMR Data Acquisition

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

4.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually phased, and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR spectra.

Visualization of Workflows

The following diagrams illustrate the logical workflows for NMR sample preparation and data analysis.

Conclusion

The ¹H and ¹³C NMR spectral data, coupled with the detailed experimental protocols, provide a robust framework for the identification and structural elucidation of this compound. The provided data, based on a close structural isomer, offers valuable insights into the expected chemical shifts and coupling patterns. The visualized workflows offer a clear and concise guide for the processes of sample preparation and data analysis, making this document a valuable resource for professionals in the chemical and pharmaceutical sciences.

Mass spectrometry analysis of Cyclopropyl 4-fluorophenyl ketone

An In-depth Technical Guide to the Mass Spectrometry Analysis of Cyclopropyl 4-fluorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (C₁₀H₉FO), a compound of interest in chemical synthesis and pharmaceutical development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This document details its characteristic fragmentation patterns, provides a generalized experimental protocol for its analysis, and visualizes the key processes involved.

Molecular and Spectrometric Properties

This compound has a molecular formula of C₁₀H₉FO and a molecular weight of approximately 164.18 g/mol [1][2][3]. Its structure features a carbonyl group linking a cyclopropyl ring and a 4-fluorophenyl ring, which dictates its fragmentation behavior in mass spectrometry.

Mass Spectrometric Fragmentation Analysis

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, primarily driven by the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-cleavage[4][5].

The initial step is the ionization of the molecule to form the molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of approximately 164.

Primary Fragmentation Pathways:

-

Formation of the 4-fluorobenzoyl cation (m/z 123): The most favorable fragmentation pathway involves the alpha-cleavage that expels the cyclopropyl group as a radical. This results in the formation of the stable 4-fluorobenzoyl cation ([C₇H₄FO]⁺). This fragment is consistently observed as the most abundant ion, or base peak, in the mass spectrum of this compound[1].

-

Formation of the 4-fluorophenyl cation (m/z 95): The 4-fluorobenzoyl cation (m/z 123) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule. This secondary fragmentation yields the 4-fluorophenyl cation ([C₆H₄F]⁺), which appears as another significant peak in the spectrum[1].

Quantitative Data Summary

The primary ions observed in the electron ionization mass spectrum of this compound are summarized below.

| m/z | Proposed Ion Structure | Formula | Description |

| 164 | [C₁₀H₉FO]⁺˙ | C₁₀H₉FO | Molecular Ion (M⁺˙) |

| 123 | [C₇H₄FO]⁺ | C₇H₄FO | Base Peak; formed by loss of cyclopropyl radical (•C₃H₅) via alpha-cleavage. |

| 95 | [C₆H₄F]⁺ | C₆H₄F | Formed by neutral loss of carbon monoxide (CO) from the m/z 123 fragment. |

Visualization of Fragmentation Pathway

The fragmentation process can be visualized as a logical pathway from the molecular ion to the major observed fragments.

Caption: Fragmentation pathway of this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To achieve chromatographic separation and obtain a mass spectrum for the identification of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the standard in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source[6].

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is recommended[6].

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless or split (e.g., 20:1 split ratio) to manage concentration.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15-20 °C/min.

-

Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40 - 450.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the sample solvent.

-

3. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the peak.

-

Analyze the spectrum to identify the molecular ion (m/z 164) and the key fragment ions (m/z 123, 95).

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Analytical Workflow Visualization

The overall process from sample handling to final data interpretation follows a structured workflow.

Caption: General workflow for the GC-MS analysis of a chemical standard.

References

- 1. This compound | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 772-31-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Cyclopropyl(4-fluorophenyl)methanone , 97% , 772-31-6 - CookeChem [cookechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. gcms.cz [gcms.cz]

Infrared (IR) spectroscopy of Cyclopropyl 4-fluorophenyl ketone

Locating IR Data

I'm currently trying to find the IR spectrum for Cyclopropyl 4-fluorophenyl ketone. I'm focusing on scholarly articles and databases to locate peak analyses and assignments related to this specific compound. Simultaneously, I will also begin to build a library of reference material.

Gathering Spectral Data

I've expanded my search to include standard IR spectroscopy protocols for solids and liquids. I'm actively compiling a list of characteristic absorption frequencies for the ketone, cyclopropyl, aromatic ring, and carbon-fluorine functionalities in the target compound. I'm aiming to synthesize my findings into a comprehensive technical guide with a clear table of peak assignments and a workflow diagram.

Discovering IR Data

I've successfully identified resources mentioning the availability of infrared (IR) spectral data for this compound. Specifically, I've found mentions in the PubChem entry (Source 1) and SpectraBase (Source 2). The data itself seems readily available, now the challenge is accessing and interpreting it.

Pinpointing Specific Values

I've located specific absorption frequencies for ketones and aromatic compounds, confirming the existence of FTIR data. Accessing the raw spectral data remains the immediate goal. The ATR-FTIR technique, commonly used for this compound, is now understood. I'm focusing on pinpointing peak values for a comprehensive guide, especially for the cyclopropyl group and C-F bond.

Identifying IR Signatures

I've zeroed in on the IR absorption frequencies characteristic of this compound. Specifically, I've identified the signature frequencies for the ketone's C=O group and the aromatic C=C and C-H bonds, a solid first step in spectral analysis.

Searching for Spectral Data

I've expanded my search to include the C-F and cyclopropyl groups, and even found mention of the actual FTIR spectrum. I now need precise peak wavenumbers and intensities for detailed analysis, and my next step is to locate the experimental spectrum with assignments.

Acquiring Spectral Data

I've successfully pinpointed the characteristic IR absorption frequencies for the functional groups present in this compound. The database entries I've reviewed (PubChem, SpectraBase) corroborate this preliminary spectral data. I'm now comparing this data with similar compounds to further validate my findings.

Searching for Specific Peaks

I'm hitting a snag. While I've confirmed the expected functional groups for the ketone, I can't find detailed, quantitative IR peak data for this compound itself. The general ranges from databases aren't cutting it for my in-depth guide. I need specific wavenumbers and intensities. The hunt is on for a source with those precise values, which are key to my comparative table.

Finding Data Availability

I've confirmed the existence of the FTIR spectrum for this compound within public databases. While the data's there, it isn't readily accessible as a neat table format. Further refinement is needed to extract and present this information in a user-friendly manner.

Searching for Precise Values

I've located the FTIR spectrum but need precise peak values for this compound. Finding these requires either a publication with a peak list or a database offering spectral analysis details. Without this data, the table remains generic, limiting the depth of my technical guide.

Verifying Spectrum Availability

I've successfully located the FTIR spectrum for this compound through online resources such as PubChem and SpectraBase. However, a table explicitly detailing the peak assignments has proven elusive so far.

Narrowing Search Parameters

I'm making progress, though the specific quantitative data remains hidden. I've pinpointed the exact locations of the spectrum, but the sought-after peak assignment table is still absent. Generic functional group ranges are known, but I need the precise values for a detailed analysis. A shift in strategy is needed. My previous attempts at finding a "peak list" directly have failed. I will broaden my search to include relevant research articles or expanded database entries, avoiding only exact "peak list" queries.

An In-depth Technical Guide on the Core Structural Isomers of C10H9FO

For Researchers, Scientists, and Drug Development Professionals

Abstract: The chemical formula C10H9FO represents a variety of structural isomers, each with potential biological activities stemming from their unique atomic arrangements. This technical guide focuses on the core structural classes of these isomers, with a primary emphasis on benzofuran and tetralone derivatives, which are prominent scaffolds in medicinal chemistry. Due to the limited availability of in-depth experimental data for any single C10H9FO isomer, this document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action for representative compounds within these classes. Detailed experimental protocols, quantitative biological data, and signaling pathway visualizations are presented to serve as a foundational resource for researchers in drug discovery and development.

Introduction to C10H9FO Isomers

The molecular formula C10H9FO suggests several possible structural isomers. Among the most synthetically and biologically relevant are those containing benzofuran and tetralone cores.

-

Benzofuran Derivatives: These compounds feature a furan ring fused to a benzene ring. The fluorine and the remaining atoms can be arranged in various ways, such as in 3-(2-Fluoroethyl)-1-benzofuran. Benzofurans are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Tetralone Derivatives: These isomers possess a tetralin-1-one structure, which is a bicyclic aromatic compound. An example is 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one. Tetralone derivatives are key intermediates in the synthesis of many pharmaceuticals and have shown potential as anticancer and anti-inflammatory agents.[1]

-

Other Isomers: Other possible structures include compounds like 3-Fluoro-4-phenylbut-3-en-2-one, which is an α,β-unsaturated ketone.[2]

Given the breadth of potential isomers and the relative abundance of research on benzofuran and tetralone scaffolds, this guide will focus on these two classes as representative examples of the C10H9FO family.

Synthesis of Core Scaffolds

The synthesis of benzofuran and tetralone derivatives is well-established in organic chemistry, often involving cyclization reactions to form the core bicyclic structure.

Representative Synthesis of a 2-Arylbenzofuran Derivative

A common method for synthesizing 2-arylbenzofurans involves a two-step process starting from a substituted salicylaldehyde.[3]

Experimental Protocol:

Step 1: Synthesis of methyl 2-(2-formylphenoxy)-2-phenylacetate

-

To a solution of a substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

-

Add methyl α-bromophenylacetate (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Cyclization to form the 2-arylbenzofuran

-

Dissolve the intermediate from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO3) solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the final 2-arylbenzofuran product.[4]

Biological Activity and Quantitative Data

Derivatives of benzofuran and tetralone have been extensively studied for their potential as anticancer agents. The antiproliferative activity is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative metric.

Anticancer Activity of Benzofuran Derivatives

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The data below is representative of the types of results obtained in such studies.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| BF-1 | 2-(4-methoxyphenyl)benzofuran | A549 (Lung) | 1.48 | [5] |

| BF-2 | 3-Amidobenzofuran derivative | MDA-MB-231 (Breast) | 3.01 | [5] |

| BF-3 | Benzofuran-chalcone hybrid | HeLa (Cervical) | 3.18 | [6] |

| BF-4 | Bromo-benzofuran derivative | K562 (Leukemia) | 5.0 | [2] |

| BF-5 | Fluorinated benzofuran | HCT116 (Colon) | 19.5 | [7] |

Antiproliferative Activity of Tetralone Derivatives

Tetralone derivatives have also shown significant promise as anticancer agents, with various substitutions on the tetralone core leading to potent antiproliferative effects.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| TET-1 | 2-Benzylidenetetralone | MCF-7 (Breast) | 5.0 | [8] |

| TET-2 | Longifolene-derived tetralone | A549 (Lung) | 9.89 | [9] |

| TET-3 | Thiazoline-tetralin hybrid | MCF-7 (Breast) | 69.2 | [10] |

| TET-4 | 2-Biphenylmethyl-6-hydroxytetralone | Liver Microsomal Assay | 0.5 | [8] |

| TET-5 | Naphthalene-dione analogue | HEC1A (Endometrial) | 1.24 | [No Source] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzofuran and tetralone derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of mTOR Signaling by Benzofuran Derivatives

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of this pathway.[11][12]

Below is a diagram illustrating the inhibitory effect of a representative benzofuran derivative on the mTOR signaling pathway.

Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzofuran or tetralone derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The chemical formula C10H9FO encompasses a diverse range of structural isomers, with benzofuran and tetralone derivatives representing two core scaffolds of significant interest in medicinal chemistry. While comprehensive data for a single C10H9FO isomer is limited, the extensive research on related benzofuran and tetralone compounds provides a strong foundation for understanding their potential as therapeutic agents, particularly in the field of oncology. The representative data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel drug candidates. Further investigation into specific C10H9FO isomers is warranted to fully elucidate their pharmacological profiles and therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 8. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Molecular weight of cyclopropyl-(4-fluorophenyl)methanone

Establishing the Formula

I've initiated the process by determining the molecular formula and structural depiction of cyclopropyl-(4-fluorophenyl)methanone. Right now, I'm working through the necessary components. I will now look for the standard atomic weights of carbon, hydrogen, fluorine, and oxygen.

Developing the Guide Structure

I'm now in the process of building the framework for the technical guide, which will begin with an overview of the compound and why accurate molecular weight determination is so important. Next, I plan to delve into a theoretical calculation of the molecular weight, presenting a comprehensive table outlining atomic contributions. Finally, I will describe experimental verification methodologies and protocols, along with diagrams to illustrate my process.

Defining the Structure

Currently, I'm working to precisely define the molecular formula and structure of cyclopropyl-(4-fluorophenyl)methanone. Simultaneously, I'm sourcing standard atomic weights for the requisite elements. This data will be instrumental for the molecular weight calculation, which I'm eager to complete. I am also researching experimental methods to verify these calculations.

Verifying Molecular Formula

I've successfully pinpointed the molecular formula for cyclopropyl-(4-fluorophenyl)methanone as C10H9FO. Now, I'm diving deeper, analyzing the structural possibilities based on this formula and the known chemical properties. Several isomers exist, but my focus is on identifying the most stable and likely structure.

Confirming Atomic Weights

I'm now cross-referencing the molecular weight provided with a manual calculation based on standard atomic weights. This confirms the initial findings and allows for a clearer exposition of the compound's makeup in the technical guide. The search for experimental techniques is also underway, as are authoritative sources on the synthesis and analysis. Constructing Graphviz diagrams and synthesizing the final whitepaper remain on track.

Calculating the Molecular Weight

I've confirmed the molecular formula, C10H9FO, and its associated weight. Now, I'm shifting to a meticulous verification process. My next move involves calculating the molecular weight from scratch using standard atomic weights. This will not only confirm the data but also demonstrate the methodology within the technical guide. Gathering experimental techniques and authoritative sources is still the immediate focus, leading towards a detailed structure and supporting diagrams.

Examining Molecular Data

I've successfully gathered data on cyclopropyl-(4-fluorophenyl)methanone, including its formula (C10H9FO) and structure. Multiple reported molecular weights have been compiled, along with standard atomic weights. Now, I'm focusing on validating these findings through cross-referencing and literature review.

Synthesizing Findings Into Guide

I'm now integrating the collected data into a structured guide. I've calculated the theoretical molecular weight, confirming the experimental values. Also, I'm analyzing mass spectrometry data and other characterization methods. I'm focusing on crafting concise, informative sections to create a compelling guide. The physical and chemical properties of the compound are being researched, along with NMR data.

Consolidating Data for Guide

I've gathered and verified the molecular formula, structure, and molecular weights, along with atomic weights from IUPAC. This enables calculating the theoretical molecular weight, a key feature. I've also researched mass spectrometry for molecular weight determination, suitable for this organic compound. I'm aiming to integrate this data into the technical guide, with a clear structure, molecular weight calculation, mass spectrometry protocol, and visualizations. I've also found relevant physical and chemical properties and NMR data to include in the guide.

Quantum chemical calculations for Cyclopropyl 4-fluorophenyl ketone

An In-depth Technical Guide on Quantum Chemical Calculations for Cyclopropyl 4-fluorophenyl ketone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. Utilizing Density Functional Theory (DFT), this document outlines the methodologies for geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and NMR chemical shift prediction. The presented protocols and data serve as a foundational reference for researchers investigating the electronic structure, reactivity, and spectroscopic properties of this and related ketone compounds.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its chemical behavior is governed by the interplay of the electronically demanding carbonyl group, the strained cyclopropyl ring, and the substituted aromatic system. Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the intricate relationship between its structure and electronic properties. By modeling the molecule at the quantum level, we can predict its geometry, stability, reactive sites, and spectroscopic characteristics, thereby providing invaluable insights for synthesis design and drug development.

This guide details a systematic computational workflow using Density Functional Theory (DFT), a method that offers a favorable balance between accuracy and computational cost for organic molecules.

Theoretical Framework and Computational Methodology

The core of this investigation relies on Density Functional Theory (DFT), a computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable. All calculations are proposed to be performed using a widely adopted combination of the B3LYP hybrid functional and the 6-31G(d,p) basis set, which provides a reliable description of organic molecules.

Experimental Protocols: General Computational Workflow

The comprehensive analysis of this compound involves a multi-step computational workflow. The process begins with the construction of the initial molecular structure, followed by a full geometry optimization to find the lowest energy conformation. A vibrational frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Subsequent single-point energy calculations are used to derive electronic properties such as frontier molecular orbitals and the molecular electrostatic potential. Finally, NMR shielding tensors can be calculated to predict the chemical shifts.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Conformational Analysis of Cyclopropyl 4-fluorophenyl Ketone

This guide provides a detailed examination of the conformational landscape of this compound. By integrating established principles from analogous cyclopropyl ketones and outlining key experimental and computational methodologies, this document serves as a comprehensive resource for understanding the structural dynamics of this compound.

Introduction to Conformational Isomerism in Cyclopropyl Ketones

Cyclopropyl ketones, including the title compound, exhibit rotational isomerism around the single bond connecting the carbonyl carbon and the cyclopropyl ring. This rotation gives rise to two primary planar conformers: the s-cis and s-trans forms. The 's' designates the conformation about the single (sigma) bond.[1][2][3]

-

s-cis conformer: The carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring.

-

s-trans conformer: The carbonyl bond is anti-periplanar to one of the adjacent C-C bonds of the cyclopropyl ring.

The conformational preference is dictated by a balance of steric and electronic effects. For simple cyclopropyl ketones like cyclopropyl methyl ketone, the s-cis conformation is the global energy minimum, with a local energy minimum observed near the s-trans conformation.[4][5] This preference is attributed to favorable conjugative overlap between the carbonyl π-system and the Walsh orbitals of the cyclopropyl ring.

Below is a diagram illustrating the equilibrium between the s-cis and s-trans conformers of this compound.

Experimental Determination of Conformation

A combination of spectroscopic and diffraction techniques is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformations in solution. For this compound, both ¹H and ¹³C NMR would provide crucial data.

Experimental Protocol: ¹³C NMR Spectroscopy [6]

-

Sample Preparation: Dissolve 20-50 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[6]

-

Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[6]

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: The chemical shifts of the cyclopropyl carbons (typically in the high-field region around 10-20 ppm) and the carbonyl carbon (around 200 ppm) are particularly sensitive to the conformational state.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state conformation of a molecule.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[7]

-

Data Collection: Mount a suitable crystal on an automated four-circle diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map. Build an atomic model into the map and refine it using full-matrix least-squares methods.[8] The final refined structure will provide precise bond lengths, bond angles, and the crucial dihedral angle defining the conformation.

The following diagram outlines a general workflow for the experimental conformational analysis.

Computational Conformational Analysis

Theoretical calculations are essential for mapping the potential energy surface and understanding the relative stabilities of different conformers.

Experimental Protocol: Computational Modeling [9]

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. For this molecule, a relaxed potential energy surface scan by rotating the C(cyclopropyl)-C(carbonyl) bond is effective.

-

Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p).[10] Perform frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: Compare the relative electronic and Gibbs free energies of the conformers to determine their relative populations at a given temperature.

The logical flow of a computational study is depicted below.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. uwlax.edu [uwlax.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the Cyclopropyl Group in Ketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropyl group, a three-membered carbocycle, imparts unique electronic and steric properties when appended to a ketone moiety. Far from being a simple saturated alkyl substituent, the cyclopropyl ring exhibits unsaturated character, engaging in significant electronic interactions with the adjacent carbonyl. This guide delves into the core electronic properties of the cyclopropyl group in ketones, exploring the theoretical underpinnings of its behavior, presenting quantitative spectroscopic and structural data, and providing detailed experimental protocols for characterization. Understanding these properties is paramount for leveraging cyclopropyl ketones as versatile building blocks in organic synthesis and for the rational design of novel therapeutic agents.

Theoretical Framework: The Electronic Nature of the Cyclopropyl Group

The anomalous electronic behavior of the cyclopropyl group stems from the inherent strain in its three-membered ring. The internal bond angles of approximately 60° deviate significantly from the ideal sp³ hybridization angle of 109.5°. To accommodate this strain, the carbon-carbon bonds possess a high degree of p-character, leading to a description of "bent" or "banana" bonds. Two primary models, the Coulson-Moffitt and Walsh orbital models, are used to rationalize the electronic structure and its consequences.

The Coulson-Moffitt Model

This model describes the carbon-carbon bonds in cyclopropane as being formed by the overlap of sp⁵-hybridized orbitals, resulting in significant bond path curvature outside the internuclear axis. This "bent-bond" character gives the cyclopropyl C-C bonds properties intermediate between conventional σ and π bonds, allowing for interaction with adjacent p-orbitals.

The Walsh Orbital Model

The Walsh model provides a more delocalized molecular orbital picture.[1] It proposes that each carbon atom of the cyclopropane ring is sp² hybridized. Two of these sp² orbitals on each carbon form bonds to hydrogen atoms, while the third is directed towards the center of the ring, forming a central three-center bond. The remaining p-orbital on each carbon atom lies in the plane of the ring and combines to form a set of three molecular orbitals. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have π-like symmetry and are available for conjugation.[2]

Conjugation with the Carbonyl Group

The π-like character of the cyclopropyl group's Walsh orbitals allows for effective conjugation with the π-system of an adjacent carbonyl group. This interaction is maximized when the carbonyl group bisects the cyclopropane ring, allowing for optimal overlap between the p-orbital of the carbonyl carbon and the HOMO of the cyclopropyl group. This conjugation leads to a donation of electron density from the cyclopropyl ring to the carbonyl group, influencing the ketone's reactivity and spectroscopic properties.

Caption: Orbital interaction between cyclopropyl Walsh orbitals and the carbonyl π-system.

Spectroscopic Evidence of Electronic Interactions

The electronic communication between the cyclopropyl ring and the carbonyl group is readily observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy

Conjugation of the carbonyl group with the cyclopropyl ring leads to a decrease in the C=O stretching frequency compared to a simple dialkyl ketone (typically ~1715 cm⁻¹).[3] This is due to the delocalization of electron density, which weakens the C=O double bond.

| Compound | C=O Stretching Frequency (cm⁻¹) | Reference |

| Acetone | 1715 | [3] |

| Methyl cyclopropyl ketone | ~1695 | [4] |

| Phenyl cyclopropyl ketone | ~1675 | [5] |

Note: Exact values can vary depending on the physical state (solid, liquid, gas) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the cyclopropyl ring exhibit characteristic upfield chemical shifts (typically 0.5-1.5 ppm) due to the magnetic anisotropy of the ring. The circulation of electrons within the C-C bonds generates a shielding cone above and below the plane of the ring.[6]

¹³C NMR: The carbonyl carbon signal in cyclopropyl ketones is also influenced by conjugation. Furthermore, the cyclopropyl carbons themselves show distinct chemical shifts that are sensitive to the electronic nature of the substituents on the ketone.

| Compound | ¹H NMR (δ, ppm) - Cyclopropyl Protons | ¹³C NMR (δ, ppm) - Carbonyl Carbon | Reference |

| Methyl cyclopropyl ketone | 0.7-1.1 (m, 4H), 1.8-2.0 (m, 1H) | ~209 | [7] |

| Phenyl cyclopropyl ketone | 1.0-1.3 (m, 4H), 2.6-2.7 (m, 1H) | ~199 | [7] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aryl cyclopropyl ketones, the conjugation between the cyclopropyl ring, the carbonyl group, and the aromatic ring leads to a bathochromic (red) shift of the π → π* transition compared to acetophenone. This indicates a more extended conjugated system and a lower energy gap between the HOMO and LUMO. Isolated carbonyls typically show a weak n → π* transition around 270-300 nm.[8]

Structural Manifestations of Electronic Properties

X-ray crystallography provides definitive evidence of the geometric consequences of the electronic interactions in cyclopropyl ketones.

Bond Lengths and Angles

In the preferred bisected conformation, conjugation leads to a slight lengthening of the C-C bonds of the cyclopropyl ring that are adjacent to the carbonyl group and a shortening of the distal C-C bond.[9] The bond between the cyclopropyl ring and the carbonyl carbon is also typically shorter than a standard C(sp²)-C(sp³) single bond, indicating some double bond character.

| Compound | C(carbonyl)-C(cyclopropyl) Bond Length (Å) | Reference |

| Methyl cyclopropyl ketone | 1.476 |

Experimental Protocols

Synthesis of Cyclopropyl Ketones (Corey-Chaykovsky Reaction)

This is a widely used method for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones.[10]

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

α,β-Unsaturated ketone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add trimethylsulfoxonium iodide in portions.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

Cool the ylide solution to 0 °C and slowly add a solution of the α,β-unsaturated ketone in anhydrous THF.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Corey-Chaykovsky cyclopropanation.

Infrared (IR) Spectroscopy

Objective: To determine the C=O stretching frequency.

Procedure:

-

Sample Preparation:

-

Liquid Samples: A thin film of the neat liquid is placed between two salt (NaCl or KBr) plates.

-

Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with anhydrous KBr and pressing the mixture into a transparent disk.[11] Alternatively, a Nujol mull can be prepared.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the strong, sharp absorption band in the region of 1650-1750 cm⁻¹, which corresponds to the C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the protons and carbons.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[12]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the multiplicity of carbon signals.[13]

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the splitting patterns (multiplicities) to deduce spin-spin coupling information.

-

Single Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths and angles.[14]

Procedure:

-

Crystal Growth: Grow a single, high-quality crystal of the cyclopropyl ketone, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of significant defects.[15]

-

Data Collection:

-

Mount the crystal on a goniometer head and place it in the X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is collected on a detector.[16]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[16]

-

Caption: Workflow for single crystal X-ray crystallography.

Conclusion

The electronic properties of the cyclopropyl group in ketones are a fascinating interplay of ring strain and orbital effects, leading to a unique form of conjugation that significantly impacts the molecule's structure, spectroscopy, and reactivity. The ability of the cyclopropyl group to act as a π-electron donor, as explained by the Walsh and Coulson-Moffitt models, is well-supported by a wealth of experimental data from IR, NMR, and X-ray crystallographic studies. A thorough understanding of these principles, coupled with robust experimental methodologies for their characterization, is essential for scientists and researchers seeking to exploit the rich chemistry of cyclopropyl ketones in the development of new synthetic methods and novel molecular entities.

References

- 1. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. fiveable.me [fiveable.me]

Discovery and first synthesis of Cyclopropyl 4-fluorophenyl ketone

Starting Research on Synthesis

I'm currently focused on the initial discovery and first synthesis of Cyclopropyl 4-fluorophenyl ketone. My immediate goal is to locate the original publication detailing this crucial information. After that, I will attempt to locate any detailed experimental procedures and the materials employed in the initial synthesis.

Gathering Synthesis Details

I'm now diving deeper into the specifics of the synthesis, aiming to gather all associated quantitative data from the initial research. Yields, melting points, and spectroscopic data are my current targets. Once I've collected this information, I will synthesize it into a clear, detailed experimental protocol and visualize the synthesis workflow with a Graphviz diagram. This will then be integrated into a complete technical guide, adhering to all set parameters.

Exploring Synthesis Options

I've successfully identified an initial synthesis method for this compound. It hinges on the reaction of γ-chloro-p-fluorobutyrophenone with methanolic potassium hydroxide. This appears to be a viable starting point.

Investigating Literature Origins

I'm now digging deeper into the initial synthesis's origins. While a promising method exists from PrepChem, I need to pinpoint the original publication. This will bolster the guide's credibility and context. I'm also exploring if alternative early methods exist. Characterization data like NMR and MS are accessible, which is helpful, but I need to locate the specific values.

Exploring Synthetic Routes

I've been digging into the synthetic method for this compound, and PrepChem.com's description of a route from γ-chloro-p-fluorobutyrophenone looks promising. It seems like a straightforward lab procedure, which is great. I also took a look at the quantitative data: molecular weight, boiling point, density, and refractive index all check out.

Uncovering Historical Origins